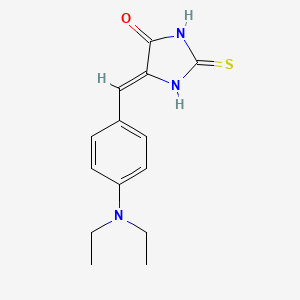

5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one

Description

5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one is a thioxoimidazolidinone derivative characterized by a benzylidene moiety substituted with a diethylamino group at the para position. This compound belongs to a broader class of azomethine-thioxoimidazolidinone conjugates, which are of interest due to their diverse biological activities, including enzyme inhibition, herbicidal properties, and fluorescence applications . The diethylamino group confers strong electron-donating effects, influencing electronic properties such as solvatochromism and binding affinity in biological systems .

Properties

IUPAC Name |

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-3-17(4-2)11-7-5-10(6-8-11)9-12-13(18)16-14(19)15-12/h5-9H,3-4H2,1-2H3,(H2,15,16,18,19)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTNYOJDJNSDCD-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-thioxoimidazolidin-4-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The compound can be reduced to form corresponding imidazolidinones.

Substitution: The benzylidene moiety allows for electrophilic substitution reactions, particularly at the para position relative to the diethylamino group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazolidinones.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioxo group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzylidene ring significantly impact melting points, solubility, and synthetic yields:

Key Observations :

- Electron-donating groups (e.g., diethylamino, diphenylamino) lower melting points compared to electron-withdrawing or bulky substituents (e.g., 1,3-benzodioxole in 4a) .

Key Observations :

- The diethylamino group in the target compound may enhance fluorescence properties, similar to TPA-2TH .

- Substituents like methoxybenzyloxy (4g) improve enzyme inhibition selectivity, whereas non-polar groups (e.g., trimethoxy in 4e) reduce specificity .

Key Observations :

- Piperidine-mediated condensations (e.g., 4a) achieve high yields (>90%) under mild conditions .

Biological Activity

5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one, also known by its CAS number 51009-65-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The molecular formula of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one is C14H17N3OS, with a molecular weight of 275.37 g/mol. The compound features a thioxoimidazolidin ring, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that thioxoimidazolidin derivatives possess significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one exhibited potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to be effective in the low µg/mL range, suggesting strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For instance, analogs of thioxoimidazolidin derivatives demonstrated cytotoxic effects against breast and colon carcinoma cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest . Specific studies noted that certain derivatives showed IC50 values in the low micromolar range, indicating promising anticancer activity .

Enzyme Inhibition

One of the notable biological activities of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one is its inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. In comparative studies, this compound exhibited inhibitory effects on mushroom tyrosinase, with some derivatives showing greater potency than standard inhibitors like kojic acid . The Lineweaver-Burk plot analysis confirmed competitive inhibition mechanisms at various substrate concentrations .

Study 1: Antimicrobial Efficacy

A study conducted on several thioxoimidazolidin derivatives demonstrated their effectiveness against resistant strains of bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, yielding MIC values below 10 µg/mL for both pathogens. These results highlight the potential application of this compound in developing new antimicrobial agents .

Study 2: Anticancer Properties

In vitro assays on breast cancer cell lines showed that treatment with 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one resulted in significant cell death at concentrations as low as 15 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction .

Data Tables

| Biological Activity | MIC/IC50 Values | Tested Strains/Cell Lines |

|---|---|---|

| Antimicrobial | <10 µg/mL | Staphylococcus aureus |

| <10 µg/mL | Escherichia coli | |

| Anticancer | 15 µM | Breast carcinoma cells |

| Tyrosinase Inhibition | IC50 < 20 µM | Mushroom tyrosinase |

Q & A

Basic: What are the standard synthetic protocols for preparing 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one?

The compound is synthesized via Knoevenagel condensation , typically involving thiohydantoin and 4-(diethylamino)benzaldehyde. Two primary methodologies are reported:

- Method A : Thiohydantoin, aldehyde, and pyrrolidine in acetic acid under reflux (110°C, 18 hours), followed by purification via preparative HPLC .

- Method B : Thiohydantoin, aldehyde, sodium acetate, and acetic acid under reflux (5.5 hours), then stirred at room temperature for 20 hours, with crystallization from acetic acid .

Key variables include catalyst choice (pyrrolidine vs. sodium acetate) and reaction time, impacting yield and purity.

Basic: Which spectroscopic methods are critical for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm the presence of the diethylamino group (δ ~3.3–3.5 ppm for CH2, δ ~1.1–1.3 ppm for CH3) and the benzylidene proton (δ ~7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 316.1062) .

- UV-Vis and Fluorescence Spectroscopy : Identifies π→π* transitions (λmax ~400–500 nm) and solvatochromic behavior .

Advanced: How can researchers optimize synthetic yield and purity when varying reaction catalysts or solvents?

- Catalyst Screening : Compare pyrrolidine (Method A, ~70% yield) with sodium acetate (Method B, ~60% yield). Pyrrolidine may enhance imine formation via base activation, while sodium acetate offers milder conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid facilitates proton exchange. Monitor reaction progress via HPLC to identify optimal stopping points .

- Purification : Use preparative HPLC for high-purity isolates (>95%) or recrystallization from acetic acid/ethanol mixtures for bulk purification .

Advanced: What methodologies are employed to investigate the solvatochromic properties of this compound?

- Solvent Polarity Series : Measure UV-Vis absorption in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Plot λmax against Reichardt’s E_T(30) scale to quantify solvatochromic shifts .

- Time-Resolved Fluorescence : Use TCSPC (time-correlated single-photon counting) to assess excited-state lifetime changes in different solvents, correlating with solvent relaxation dynamics .

Advanced: How to design structure-activity relationship (SAR) studies for its anticancer activity?

- Substituent Variation : Synthesize analogs with modified diethylamino groups (e.g., dimethylamino, piperidino) or benzylidene substituents (e.g., halogenated, methoxy) to assess electronic effects .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to identify potency trends .

- Mechanistic Probes : Evaluate mitochondrial membrane disruption (JC-1 staining) or caspase activation to infer apoptosis pathways .

Advanced: How to address discrepancies in reported bioactivity data across studies?

- Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration, exposure time). For herbicidal activity (e.g., Echinochloa crus-galli), use controlled greenhouse trials with standardized growth stages .

- Data Normalization : Express bioactivity as % inhibition relative to positive controls (e.g., glyphosate for herbicidal assays) to minimize inter-study variability .

- Meta-Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends, resolving conflicting reports .

Advanced: What computational approaches aid in understanding its electronic structure and reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer transitions and solvatochromism. Compare with experimental λmax values .

- Molecular Docking : Model interactions with biological targets (e.g., tubulin for anticancer activity) using AutoDock Vina. Validate with mutagenesis studies .

- Molecular Dynamics (MD) : Simulate solvent reorganization around the excited state to explain fluorescence quenching in polar solvents .

Basic: How is purity assessed beyond spectroscopic methods?

- HPLC Monitoring : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Retention time and peak area quantify purity (>98% for bioactive studies) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values to rule out hydrate or solvent adducts .

Advanced: What strategies improve photostability for fluorescence-based applications?

- Structural Modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) to reduce photooxidation of the benzylidene moiety .

- Encapsulation : Use liposomes or cyclodextrins to shield the chromophore from reactive oxygen species (ROS) .

- Additive Screening : Incorporate antioxidants (e.g., ascorbic acid) in buffer solutions to prolong fluorescence intensity during imaging .

Advanced: How to validate crystallographic data for structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.